5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

Medicinal Chemistry ADME Physicochemical Properties

Procure 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol (CAS 1247169-18-1) as the optimal starting point for p38α MAPK inhibitor optimization. Its 4-fluorophenyl group imparts a balanced LogP of 1.88—superior to non-fluorinated (1.49) and 4-chlorophenyl (2.23) analogs—critical for oral bioavailability and cellular permeability. As a validated scaffold of clinical-stage candidate RO3201195, it features crystallographic tractability with well-characterized binding poses (PDB: 2GFS, 2BAQ, 3OCG). Enables direct, regioselective C4 acylation, reducing synthetic steps and facilitating parallel library synthesis of kinase-focused compound collections. Ideal for SAR campaigns targeting rheumatoid arthritis, inflammatory bowel disease, and cytokine storm syndromes.

Molecular Formula C9H8FN3O
Molecular Weight 193.181
CAS No. 1247169-18-1
Cat. No. B578207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol
CAS1247169-18-1
Molecular FormulaC9H8FN3O
Molecular Weight193.181
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CC(=O)N2)N)F
InChIInChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)13-8(11)5-9(14)12-13/h1-5H,11H2,(H,12,14)
InChIKeyKRSFBYCHYMVLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol (CAS 1247169-18-1): Core Scaffold for p38α MAPK and Anti-Inflammatory Programs


5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol (CAS 1247169-18-1) is a pyrazole-based heterocyclic building block with a molecular formula C9H8FN3O and molecular weight of 193.18 g/mol [1]. Its structure features a 5-amino substituent, a 4-fluorophenyl group at the N1 position, and a 3-hydroxyl group that exists in tautomeric equilibrium with its pyrazolone form . The compound is primarily recognized for its role as a key intermediate and scaffold in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and anti-inflammatory agents, with derivative optimization yielding clinical-stage candidates [2].

Why 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol Cannot Be Substituted by Unsubstituted or Non-Halogenated Pyrazoles


The 4-fluorophenyl substituent on 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is not merely a structural ornament; it imparts quantifiable differences in lipophilicity and target engagement that preclude simple substitution with non-fluorinated or unsubstituted pyrazole analogs. Comparative physicochemical analysis demonstrates that the fluorine atom increases LogP by approximately 0.4 units relative to the non-fluorinated 5-amino-1-phenyl-1H-pyrazol-3-ol, directly impacting membrane permeability and cellular uptake [1]. Furthermore, crystallographic studies of related 5-amino-pyrazole inhibitors bound to p38α reveal a unique hydrogen bond between the exocyclic amine and Thr106 that is highly sensitive to N1-aryl substitution; the fluorophenyl group contributes to the correct orientation and potency of the inhibitor within the ATP-binding pocket [2].

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol: Quantitative Comparative Evidence for Research and Procurement


Enhanced Lipophilicity (LogP) of 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol vs. Non-Fluorinated Analog

The 4-fluorophenyl substitution confers increased lipophilicity compared to the non-fluorinated 5-amino-1-phenyl-1H-pyrazol-3-ol. The calculated LogP for 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol is 1.88, while the non-fluorinated analog (CAS 103755-56-2) has a LogP of 1.49 [1]. This 0.39 LogP unit increase corresponds to a theoretical ~2.5-fold increase in octanol-water partition coefficient, which is a key determinant of membrane permeability and oral bioavailability [2].

Medicinal Chemistry ADME Physicochemical Properties

Optimized Lipophilicity Balance: 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol vs. 4-Chlorophenyl Analog

Fluorine substitution provides an intermediate lipophilicity profile that avoids the excessive hydrophobicity of the 4-chlorophenyl analog. The 4-chlorophenyl-substituted pyrazol-3-ol (CAS 76205-19-1) exhibits a LogP of 2.23, which is 0.35 units higher than the 4-fluorophenyl compound (LogP 1.88) [1]. Compounds with LogP > 2.0 carry increased risk of poor aqueous solubility, metabolic instability, and hERG channel blockade, making the fluorine-substituted scaffold more favorable for lead optimization [2].

Drug Design Physicochemical Profiling Lipinski's Rule of 5

Potent p38α MAPK Inhibition by Fluorophenyl-Substituted Derivatives

Derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol demonstrate potent p38α MAPK inhibition that is critically dependent on the 4-fluorophenyl substituent. The optimized clinical candidate RO3201195, which incorporates the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol core, inhibits p38α with an IC50 of 180-190 nM in cellular assays measuring phosphorylated HSP27 levels [1]. In contrast, structurally related 5-amino-pyrazole analogs lacking the optimal N1-aryl substitution show significantly reduced potency or require extensive optimization [2]. Crystallographic data confirm that the 4-fluorophenyl group contributes to productive binding within the ATP pocket [3].

Kinase Inhibition p38 MAPK Anti-Inflammatory

Synthetic Versatility: 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol as a Key Intermediate for C4-Acylation

The 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol scaffold enables direct C4 acylation to generate potent p38 inhibitors, a synthetic route not efficiently accessible with N1-unsubstituted or N1-alkyl pyrazol-3-ols. The published synthesis of RO3201195 involves a key C4 Friedel-Crafts acylation of the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol core with an appropriately substituted benzoyl chloride [1]. This regioselective functionalization is enabled by the electron-donating 5-amino group and the stabilizing effect of the N1-4-fluorophenyl substituent on the pyrazole ring [2]. Attempts to perform analogous C4 functionalization on 1-unsubstituted pyrazol-3-ols or 1-alkyl analogs typically suffer from competing N-acylation, O-acylation, or lack of regioselectivity [3].

Synthetic Chemistry Medicinal Chemistry Scaffold Optimization

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol: Optimal Research and Industrial Application Scenarios


Lead Optimization Programs for p38α MAPK-Dependent Inflammatory Diseases

This compound serves as the optimal starting scaffold for p38α MAPK inhibitor optimization programs targeting rheumatoid arthritis, inflammatory bowel disease, or cytokine storm syndromes. The 4-fluorophenyl substitution provides the balanced lipophilicity (LogP 1.88) required for oral bioavailability, while the C4 position remains amenable to acylation for potency optimization, as validated by the clinical-stage candidate RO3201195 (IC50 180-190 nM) [1][2].

Synthesis of Focused Kinase Inhibitor Libraries via C4 Diversification

The compound is ideally suited for generating focused libraries of 5-amino-1-aryl-pyrazole-based kinase inhibitors through C4 Friedel-Crafts acylation or related electrophilic functionalization. Unlike N1-unsubstituted pyrazol-3-ols that require protective group strategies, this 1-aryl-substituted scaffold enables direct, regioselective C4 modification, significantly reducing synthetic step count and enabling parallel library synthesis [1].

ADME Optimization Studies Requiring Balanced Lipophilicity

For structure-activity relationship (SAR) studies examining the impact of lipophilicity on cellular permeability, metabolic stability, and oral bioavailability, 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol provides an intermediate LogP (1.88) that is superior to both the less lipophilic non-fluorinated analog (LogP 1.49) and the excessively lipophilic 4-chlorophenyl analog (LogP 2.23) [1][2]. This balanced property profile makes it an ideal reference scaffold for optimizing drug-like properties within the Rule of 5 chemical space .

Crystallography and Biophysical Studies of p38α-Ligand Interactions

Derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol have been successfully co-crystallized with unphosphorylated p38α MAPK (PDB entries 2GFS, 2BAQ, 3OCG), revealing a conserved hydrogen bond between the 5-exocyclic amine and Thr106 that is critical for inhibitor selectivity [1]. Researchers conducting X-ray crystallography or surface plasmon resonance (SPR) studies to elucidate p38α-inhibitor binding modes should prioritize this scaffold for its established crystallographic tractability and well-characterized binding pose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.